molecular formula C16H17ClN2O4 B2760181 4-((3-Chloro-4-methylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid CAS No. 1046800-69-4

4-((3-Chloro-4-methylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid

Cat. No.: B2760181
CAS No.: 1046800-69-4
M. Wt: 336.77
InChI Key: YZLNJFIJHCSCRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-Chloro-4-methylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is a structurally characterized covalent inhibitor designed to target the epidermal growth factor receptor (EGFR) tyrosine kinase. Its core research value lies in investigating mechanisms of resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC) and other malignancies. The compound is engineered to contain an electrophilic warhead, typically a Michael acceptor, that enables covalent bond formation with a cysteine residue (Cys797) within the ATP-binding pocket of EGFR. This irreversible binding mechanism is intended to suppress kinase activity more durably than reversible inhibitors and may overcome resistance conferred by specific mutations like T790M. Researchers utilize this compound in biochemical assays to measure inhibition potency (IC50) and in cellular models to study its effects on oncogenic signaling pathways, cell proliferation, and apoptosis. Its structure, featuring a quinazoline-like core inferred from the aniline and furanylmethyl groups, is analogous to known EGFR-targeted agents, making it a valuable tool for structure-activity relationship (SAR) studies aimed at developing new therapeutics against resistant forms of EGFR. The furan moiety may contribute to specific interactions within the hydrophobic region of the kinase domain, influencing selectivity and efficacy. This reagent is for research use only in the context of oncology research and kinase inhibitor development .

Properties

IUPAC Name

4-(3-chloro-4-methylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c1-10-4-5-11(7-13(10)17)19-15(20)8-14(16(21)22)18-9-12-3-2-6-23-12/h2-7,14,18H,8-9H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLNJFIJHCSCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid (C₁₃H₁₃NO₄): Features a 4-acetylphenyl group and a methylidene moiety. Crystal structure analysis reveals intermolecular O–H⋯O and N–H⋯O hydrogen bonds, which stabilize its dimeric chains .
  • 4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid (C₁₆H₁₂ClFNO₃): Contains 4-chlorophenyl and 4-fluorophenyl groups. The electron-withdrawing Cl and F atoms may increase metabolic stability but reduce lipophilicity compared to the 3-chloro-4-methylphenyl substituent .
  • 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid (C₁₀H₈ClNO₃): A simpler analog with a 2-chlorophenyl group. The ortho-substitution may sterically hinder binding interactions compared to the para-substituted chloro-methyl group in the target compound .

Heterocyclic Substituent Variations

  • 4-amino-2-{[(3-methylthien-2-yl)carbonyl]amino}-4-oxobutanoic acid (C₁₀H₁₂N₂O₄S): Replaces the furan-2-ylmethyl group with a thiophene ring. Thiophene’s higher aromaticity and sulfur atom could enhance π-π stacking and polar interactions relative to furan’s oxygen-based electronics .
  • 2-{[(4-Chlorophenyl)methyl]amino}-4-(4-cyclohexylphenyl)-4-oxobutanoic acid (C₂₃H₂₅ClN₂O₃): Incorporates a cyclohexylphenyl group, increasing hydrophobicity.

Physicochemical and Pharmacological Properties

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Substituent A Substituent B Key Properties/Activities Reference
Target Compound C₁₇H₁₆ClN₂O₄ 3-Chloro-4-methylphenyl Furan-2-ylmethyl Hypothesized anti-inflammatory -
4-[(4-Acetylphenyl)amino]-2-methylidene... C₁₃H₁₃NO₄ 4-Acetylphenyl Methylidene Hydrogen-bonded crystal structure
4-(4-Chlorophenyl)-2-[(4-fluorophenyl)... C₁₆H₁₂ClFNO₃ 4-Chlorophenyl 4-Fluorophenyl Enhanced metabolic stability
4-amino-2-{[(3-methylthien-2-yl)carbonyl]... C₁₀H₁₂N₂O₄S 3-Methylthien-2-yl Amino Potential thiophene-mediated activity

Lipophilicity and Solubility

Lipophilicity, measured via HPLC capacity factors (log k), is critical for bioavailability. Compounds like 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates () exhibit log k values correlating with substituent hydrophobicity . The target compound’s 3-chloro-4-methylphenyl group likely increases log k compared to fluorine-containing analogs (e.g., C₁₆H₁₂ClFNO₃), aligning with trends in halogenated aromatic systems .

Q & A

Q. What are the typical synthetic routes for this compound, and how are reaction conditions optimized?

The compound is synthesized via amide bond formation, often using maleic anhydride derivatives and substituted anilines. A common method involves reacting 3-methylidenedihydrofuran-2,5-dione with a substituted aromatic amine (e.g., 3-chloro-4-methylaniline) in acetone under ambient conditions . Reaction optimization includes controlling stoichiometry (1:1 molar ratio), slow addition of reactants (~30 minutes), and post-reaction crystallization from methanol-toluene mixtures to improve yield (up to 87%). Monitoring via TLC or HPLC ensures completion.

Q. Which spectroscopic techniques are critical for structural characterization?

  • FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, carboxylic O-H at ~2500-3300 cm⁻¹) .
  • X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., O—H⋯O and N—H⋯O interactions) and dihedral angles between aromatic and oxoamine groups (e.g., 36.4° in analogous structures) .
  • NMR : ¹H/¹³C NMR confirms substituent positions, with furan methylene protons appearing as doublets (~δ 4.2 ppm) and aromatic protons as multiplet clusters .

Q. How are preliminary biological activities assessed?

  • In vitro assays : Test antimicrobial activity via disk diffusion (e.g., against E. coli or S. aureus) or antiproliferative effects using MTT assays on cancer cell lines (e.g., IC₅₀ values).
  • Enzyme inhibition studies : Evaluate binding to target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using fluorescence quenching or kinetic assays .

Advanced Research Questions

Q. How can computational methods resolve electronic properties and reactivity?

  • DFT calculations : Predict HOMO-LUMO gaps (e.g., ~4.5 eV in analogs) to assess charge transfer efficiency .
  • Molecular Electrostatic Potential (MEP) maps : Identify nucleophilic/electrophilic sites (e.g., negative potentials near carboxyl groups guide derivatization) .
  • NBO analysis : Quantifies resonance stabilization (e.g., amide resonance with N–C(=O) bond length ~1.35 Å) .

Q. What strategies resolve contradictions in biological activity data?

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., chloro vs. methyl groups) to isolate pharmacophores.
  • Crystallographic data : Correlate hydrogen-bonding motifs (e.g., R₂²(8) motifs in dimers) with solubility and membrane permeability .
  • Meta-analysis : Compare IC₅₀ values across analogs (e.g., 4-aryl-4-oxobutanoic acids) to identify trends in bioactivity .

Q. How can synthesis be scaled while maintaining enantiomeric purity?

  • Chiral chromatography : Separate R/S enantiomers using cellulose-based columns.
  • Asymmetric catalysis : Employ organocatalysts (e.g., proline derivatives) during Michael additions to favor specific stereoisomers .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.